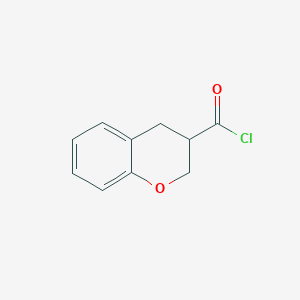

Chroman-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Chroman-3-carbonyl chloride can be synthesized through multiple methods. One approach involves the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, leading to the formation of 3,3'-carbonyl-bis(chromones), which are dimeric chromones bridged by a carbonyl group. These compounds have shown activity as inhibitors of mammalian alkaline phosphatases (Miliutina et al., 2016).

Molecular Structure Analysis

The molecular structure of chroman-3-carbonyl chloride derivatives has been a subject of interest. For instance, a study on a stable tetramethylethylene-bridged chromocene carbonyl complex revealed a normal wedge-shaped metallocene derivative, indicating a close approximation to C2 symmetry with respect to the Cr-CO axis (Schwemlein et al., 1983).

Chemical Reactions and Properties

Chroman-3-carbonyl chloride undergoes various chemical reactions, forming different compounds. For example, its reaction with certain olefins results in chlorohydrins as major products, showing the versatility of chromyl chloride in organic synthesis (Stairs et al., 1963).

Physical Properties Analysis

The physical properties of chroman-3-carbonyl chloride derivatives can be elucidated through experimental and theoretical studies. The gas-phase electron diffraction and theoretical calculations on 3-chloropropanoyl chloride, for instance, provide insight into its conformational structure, showcasing the diverse conformers that exist for such compounds (Johansen & Hagen, 2006).

Aplicaciones Científicas De Investigación

Environmental Remediation

Chromones, including derivatives like Chroman-3-carbonyl chloride, are natural compounds found in a human diet and have shown antioxidant properties. These properties suggest their potential utility in environmental and biological systems for mitigating oxidative stress and related cellular impairments (Yadav et al., 2014). Additionally, research on chromium remediation technologies indicates a significant focus on bioremediation techniques to reduce Cr(VI) to less toxic forms, potentially aligning with the chemical activities of chroman derivatives in environmental detoxification (Xia et al., 2019).

Catalysis and Organic Chemistry

Chroman derivatives are integral to various synthetic and catalytic processes in organic chemistry. Advances in transition-metal catalyzed hydroxycarbonylation reactions showcase the importance of organic chloride compounds, including chroman-related structures, in facilitating novel organic transformations (Bertoux et al., 1999). These catalytic activities are essential for synthesizing complex organic molecules, indicating the potential utility of Chroman-3-carbonyl chloride in similar contexts.

Industrial and Environmental Chemistry

The review of carbon-based solid acids, including those derived from organic compounds similar to chroman derivatives, highlights their role in green chemistry and catalysis (Mahajan & Gupta, 2019). Such materials are crucial for developing renewable energy solutions and environmental remediation techniques, pointing to the broader applications of chroman structures in sustainable technologies.

Direcciones Futuras

While specific future directions for Chroman-3-carbonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and applications of related compounds such as chroman-2-ones and chromanes . This suggests that there may be potential for future research into Chroman-3-carbonyl chloride and its derivatives.

Propiedades

IUPAC Name |

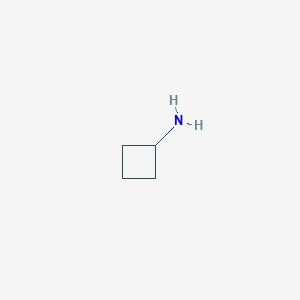

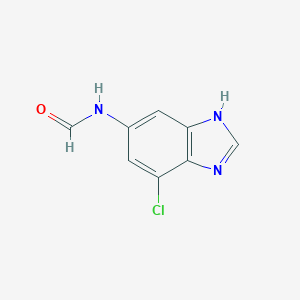

3,4-dihydro-2H-chromene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYMIZHFYTWMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383681 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-carbonyl chloride | |

CAS RN |

115822-58-7 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)